tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate
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Overview
Description
tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate is a chemical compound with the molecular formula C8H14N4O2S and a molecular weight of 230.29 g/mol It is characterized by the presence of a tert-butyl carbamate group attached to a 1,2,4-triazole ring substituted with a methylsulfanyl group
Preparation Methods
The synthesis of tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable 1,2,4-triazole derivative. One common method includes the use of tert-butyl chloroformate and 5-(methylsulfanyl)-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The carbamate group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate can be compared with other similar compounds such as:
tert-Butyl N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]carbamate: Similar structure but with different substitution patterns on the triazole ring.
tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,3-triazol-3-yl]carbamate: Contains a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
This compound: Similar structure but with different functional groups attached to the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-8(2,3)14-7(13)10-5-9-6(15-4)12-11-5/h1-4H3,(H2,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYKPCXFRJLUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NN1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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